molecular formula C9H8ClN3O B1382183 [4-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]methanol CAS No. 1597924-54-3

[4-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]methanol

Cat. No.: B1382183
CAS No.: 1597924-54-3
M. Wt: 209.63 g/mol
InChI Key: UEHMNGRIRJPSQS-UHFFFAOYSA-N
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Description

[4-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]methanol is an organic compound that features a triazole ring and a chlorophenyl group

Biochemical Analysis

Biochemical Properties

[4-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]methanol plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, this compound has been observed to bind with certain proteins, influencing their function and stability.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, particularly those involved in oxidative stress and apoptosis. It has been shown to modulate the expression of genes related to these pathways, thereby affecting cellular metabolism and overall cell function . In some cell types, this compound can induce cytotoxic effects, making it a potential candidate for anticancer therapies.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of specific enzymes, such as cytochrome P450, which can alter the metabolism of other compounds . This compound also binds to DNA and RNA, potentially affecting gene expression and protein synthesis. The binding interactions with biomolecules can lead to changes in the structural conformation of these molecules, influencing their activity and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, leading to a reduction in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in adaptive cellular responses, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer properties . At higher doses, toxic or adverse effects can occur, including liver and kidney damage. These dosage-dependent effects highlight the importance of determining the optimal therapeutic window for this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of different metabolites within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments. The localization and accumulation of this compound within specific tissues can significantly impact its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The localization within these compartments can influence its interactions with biomolecules and its overall efficacy in biochemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]methanol typically involves the reaction of 4-chlorobenzyl chloride with 1H-1,2,4-triazole under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

[4-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[4-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]methanol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]methanol is unique due to its specific structural features, such as the presence of both a chlorophenyl group and a triazole ring.

Properties

IUPAC Name

[4-chloro-2-(1,2,4-triazol-1-yl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O/c10-8-2-1-7(4-14)9(3-8)13-6-11-5-12-13/h1-3,5-6,14H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEHMNGRIRJPSQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)N2C=NC=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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